5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

DNA repair inhibition Bloom helicase cancer therapeutics

This 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold is the validated progenitor of selective Bloom helicase (BLM) inhibitors (e.g., ML216) and PI3K-targeting antimicrobials. Substituting the pyridin-4-yl regioisomer with pyridin-2-yl or pyridin-3-yl analogs leads to complete loss of target engagement. Replacing the 1,3,4-thiadiazole core with 1,3,4-oxadiazole abolishes antimicrobial efficacy. For DNA repair/synthetic lethality or antimicrobial resistance programs, this specific regioisomer is non-negotiable. Supplied with rigorous analytical characterization (≥97% HPLC).

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 2002-04-2
Cat. No. B1265781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
CAS2002-04-2
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(S2)N
InChIInChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
InChIKeyKTWDTPBHCWJWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2): Technical Profile and Procurement Essentials


5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2) is a heterocyclic building block featuring a 1,3,4-thiadiazole core fused with a 4-pyridinyl moiety. Its commercial availability includes purity grades ≥97% (HPLC) with melting point 242–248°C [1]. This core scaffold serves as the synthetic progenitor for two distinct classes of bioactive molecules: selective Bloom helicase (BLM) inhibitors including the first-in-class probe ML216 [2], and antimicrobial/antifungal derivatives targeting PI3K pathways [3].

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2): The Risk of Unverified Analog Substitution


In procurement scenarios, substituting this specific pyridin-4-yl regioisomer with the pyridin-2-yl or pyridin-3-yl analogs, or with structurally similar 1,3,4-oxadiazoles, can result in substantial loss of target engagement or complete inactivity. Direct comparative studies demonstrate that the pyridin-4-yl substitution pattern on the thiadiazole ring is essential for BLM helicase inhibition, as the corresponding pyridin-2-yl isomer exhibits markedly diminished activity [1]. Similarly, in antimicrobial evaluations, replacing the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole core alters PI3K binding affinity and antimicrobial spectrum [2].

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2): Quantitative Differentiators Against Closest Analogs


BLM Helicase Inhibition: Selectivity Profile vs. Related RecQ Helicases

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, specifically ML216, demonstrate selective BLM helicase inhibition with minimal activity against closely related RecQ family members. This selectivity is critical for minimizing off-target DNA repair pathway disruption [1].

DNA repair inhibition Bloom helicase cancer therapeutics

Antimicrobial Activity: MIC Comparison Against Clinical Bacterial Strains

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine exhibit antimicrobial activity comparable to or exceeding that of standard clinical antibiotics against specific bacterial strains [1].

antimicrobial resistance gram-positive bacteria gram-negative bacteria

Antifungal Activity: MIC Comparison Against Candida albicans

Certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives demonstrate enhanced antifungal potency against Candida albicans compared to the clinical standard fluconazole [1].

antifungal resistance Candida infections azole alternatives

Cellular On-Target Activity: BLM-Dependent Antiproliferative Effect

ML216, derived from this scaffold, exhibits antiproliferative activity specifically in BLM-proficient cells while sparing BLM-deficient cells, confirming on-target cellular mechanism [1].

target validation sister chromatid exchanges cancer cell proliferation

Electronic Properties: Pyridin-4-yl Conformational Stability

Comprehensive computational investigation of 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine reveals distinct electronic properties and conformational preferences in both ground and first excited states, differentiating it from other heterocyclic regioisomers [1].

molecular electronics computational chemistry SAR optimization

Anticancer Cytotoxicity: Comparative Potency Against Gastric Cancer

Mannich base derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine demonstrate superior cytotoxic potency against gastric cancer cells compared to the standard chemotherapeutic agent CHS 828 [1].

gastric cancer Mannich bases cytotoxicity screening

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2): High-Impact Application Scenarios Supported by Evidence


Cancer Research: Development of Selective BLM Helicase Inhibitors

Researchers investigating DNA repair pathways and synthetic lethality strategies should prioritize this scaffold for synthesizing selective BLM helicase inhibitors. As demonstrated by ML216, derivatives exhibit ~28-fold selectivity over related RecQ helicases (RecQ1, RecQ5, UvrD) and on-target antiproliferative effects in BLM-proficient cells [1]. This scaffold is ideal for studies exploring BLM inhibition as a chemosensitization strategy or in combination with PARP inhibitors for non-small cell lung cancer therapy [2].

Infectious Disease: Synthesis of Novel Antimicrobial and Antifungal Agents

Medicinal chemists targeting antimicrobial resistance should utilize this scaffold to generate PI3K-targeting antimicrobial agents. Derivatives D8 and D12 demonstrate MIC values (1.67–2.01 μM) that are comparable to or exceed those of ofloxacin against S. aureus and E. coli, while derivatives D4 and D6 show enhanced potency against C. albicans relative to fluconazole [3]. These compounds represent a structurally distinct class with potential to overcome existing resistance mechanisms.

Chemical Biology: Target Validation and Probe Development

For high-throughput screening and chemical probe development, this scaffold offers a validated starting point for generating target-selective inhibitors. The identification of ML216 from a >355,000-compound quantitative HTS campaign confirms the scaffold's tractability for medicinal chemistry optimization [4]. The differential activity observed between BLM-proficient and BLM-deficient cells enables clean on-target validation studies.

Computational Chemistry: Rational Drug Design and SAR Studies

Computational chemists engaged in structure-based drug design can leverage the published electronic properties and conformational analysis of 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. DFT calculations and experimental UV-Vis data (λmax = 316 nm in MeOH) provide a validated starting point for molecular modeling of PI3K and BLM helicase inhibitors [5]. This information accelerates virtual screening and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.